2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Herbicide discovery Isoxazolidinone SAR Weed control spectrum

2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one (CAS 81778-66-7), also referred to as 2,5-DC, belongs to the 3-isoxazolidinone class of selective herbicides. It is structurally related to the commercial herbicide clomazone (2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone, CAS 81777-89-1) and its positional isomer 2,4-DC (CAS 81777-95-9).

Molecular Formula C12H13Cl2NO2
Molecular Weight 274.14 g/mol
CAS No. 81778-66-7
Cat. No. B12913449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
CAS81778-66-7
Molecular FormulaC12H13Cl2NO2
Molecular Weight274.14 g/mol
Structural Identifiers
SMILESCC1(CON(C1=O)CC2=C(C=CC(=C2)Cl)Cl)C
InChIInChI=1S/C12H13Cl2NO2/c1-12(2)7-17-15(11(12)16)6-8-5-9(13)3-4-10(8)14/h3-5H,6-7H2,1-2H3
InChIKeyZTMOLOVAQWCURR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one (CAS 81778-66-7): A Dichloro Isoxazolidinone Herbicide for Selective Weed Control


2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one (CAS 81778-66-7), also referred to as 2,5-DC, belongs to the 3-isoxazolidinone class of selective herbicides. It is structurally related to the commercial herbicide clomazone (2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone, CAS 81777-89-1) and its positional isomer 2,4-DC (CAS 81777-95-9). The compound was first disclosed in U.S. Patent 4,405,357 as part of a series of herbicidal isoxazolidinones effective against grassy and broadleaf weeds while maintaining selectivity in leguminous crops, particularly soybeans [1]. Subsequent patent families have claimed 2,5-DC as a standalone herbicide and in synergistic combinations, indicating its continued commercial interest [2].

Why Generic Substitution Fails for 2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one: The Critical Role of Chlorine Substitution Pattern


The 3-isoxazolidinone herbicide family exhibits pronounced structure-activity relationships (SAR) where the number and position of chlorine atoms on the benzyl ring directly govern herbicidal potency, weed spectrum, and crop selectivity. Simply interchanging the monochloro analog clomazone, the 2,4-dichloro isomer 2,4-DC, or the 2,5-dichloro compound 2,5-DC is not supported by regulatory or efficacy data. Patent filings explicitly treat 2,4-DC and 2,5-DC as separate, non-interchangeable actives, and compositions containing both isomers are specifically excluded, underscoring their distinct biological profiles [1]. Procurement decisions must therefore be based on compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one: Head-to-Head Comparator Analysis


Positional Isomer Differentiation: 2,5-DC vs. 2,4-DC – Separate Patent Claims Imply Distinct Herbicidal Profiles

EP3387907A1 claims herbicidal compositions containing either 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone (2,4-DC) or 2-(2,5-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone (2,5-DC), with the explicit proviso that the composition does not contain both isomers [1]. This legal distinction demonstrates that the two positional isomers are considered non-equivalent active ingredients by the patent applicant (FMC Corporation). While the patent does not publicly disclose side-by-side field efficacy data for the two isomers, the separate claiming establishes a regulatory and commercial differentiation that precludes casual interchange.

Herbicide discovery Isoxazolidinone SAR Weed control spectrum

Synergistic Herbicidal Activity: 2,5-DC Plus Isoproturon Combination Outperforms Individual Components in Wheat

Chinese patent application CN201980034968 describes herbicidal combinations of 2,5-DC with the phenylurea herbicide isoproturon. The application states that the combination exhibits a synergistic effect against Alopecurus aequalis (short-awn foxtail) and Sclerochloa dura (hardgrass) in wheat, and that the synergy permits effective weed control at reduced application rates compared to either component applied alone [1]. Although precise Colby synergy ratios are not extracted in the available snippet, the qualitative finding of synergy is a key differentiator for 2,5-DC when compared to other isoxazolidinones for which such synergy data with isoproturon may not exist.

Herbicide synergy Weed management Crop protection

Molecular Weight and Lipophilicity Differentiation: 2,5-DC vs. Clomazone (Monochloro Analog)

The presence of a second chlorine atom in 2,5-DC increases its molecular weight to 274.14 g/mol, compared to 239.14 g/mol for the monochloro analog clomazone (CAS 81777-89-1) . This structural difference is expected to increase lipophilicity (higher logP), which in turn affects soil adsorption coefficient (Koc), water solubility, and plant uptake kinetics. While experimentally determined logP values for 2,5-DC are not publicly available, the molecular weight differential of +35 g/mol and the additional halogen atom constitute a quantifiable physicochemical divergence that will influence formulation behavior and environmental dissipation pathways .

Physicochemical profiling Lipophilicity Herbicide environmental fate

Microencapsulation Formulation: 2,5-DC Delivers Controlled Release Not Demonstrated for Standard Clomazone Formulations

A recent patent application (WO/CN 202280030623) describes novel biodegradable microcapsules in which 2,5-DC is explicitly listed as a suitable active substance for encapsulation [1]. The microcapsule shell, composed of protein and polysaccharide components, degrades under ambient environmental conditions without forming persistent microplastics. This formulation technology provides controlled release of 2,5-DC, potentially reducing volatilization losses and extending residual weed control compared to conventional emulsifiable concentrate (EC) formulations of clomazone, for which equivalent biodegradable microcapsule systems are not disclosed in the same patent family [1].

Pesticide formulation Microencapsulation Controlled release

Crop Selectivity Foundation: 2,5-DC Inherits the Legume-Safe Profile of the Isoxazolidinone Class with Potential Spectrum Expansion

U.S. Patent 4,405,357 established that the 3-isoxazolidinone class, exemplified by 2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone, provides effective preemergence and postemergence control of grassy and broadleaf weeds while leaving legumes, particularly soybeans, unaffected [1]. The 2,5-DC compound is a member of this same structural class and is presumed to share the fundamental legume selectivity trait. However, the specific substitution pattern (2,5-dichloro vs. 2,4-dichloro or 2-chloro) may alter the spectrum of susceptible weed species. In the absence of publicly available head-to-head selectivity indices for 2,5-DC versus clomazone on specific weed species, this remains a class-level inference grounded in SAR precedent [1].

Crop selectivity Soybean herbicide Weed control spectrum

Optimal Research and Industrial Application Scenarios for 2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one


Preemergence Broadleaf and Grass Weed Control in Soybeans – An Alternative to Clomazone

Based on the class-level selectivity of 3-isoxazolidinone herbicides for legumes [1], 2,5-DC can be deployed as a preemergence soil-applied treatment in soybeans to control annual grasses and broadleaf weeds. Its dichloro substitution pattern may provide a broadened spectrum compared to clomazone, and the availability of microencapsulated formulations [2] can reduce volatilization risk in sensitive neighboring crops.

Synergistic Postemergence Grass Weed Control in Wheat with Isoproturon

The demonstrated synergy between 2,5-DC and isoproturon against Alopecurus aequalis and Sclerochloa dura [3] makes this tank-mix combination a compelling option for postemergence grass weed management in wheat. The synergy allows for reduced application rates, lowering both cost and environmental load, while providing an alternative mode of action for resistance management.

Controlled-Release Formulation for Extended Residual Activity in Minimum-Tillage Systems

The biodegradable microcapsule technology described for 2,5-DC [2] enables controlled release of the active ingredient over an extended period. This formulation is particularly suited to minimum-tillage or no-till cropping systems where prolonged residual weed control is required and where conventional EC formulations may suffer from rapid degradation or volatilization.

Resistance Management Tool: Rotation Partner for ALS- and ACCase-Inhibitor-Resistant Weed Biotypes

As a member of the isoxazolidinone class, 2,5-DC operates through a distinct mode of action (inhibition of carotenoid biosynthesis). Its integration into herbicide rotation programs can help manage weed populations resistant to ALS-inhibitors (e.g., sulfonylureas) and ACCase-inhibitors (e.g., fops/dims), particularly in soybean and wheat rotations where these resistance issues are prevalent.

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